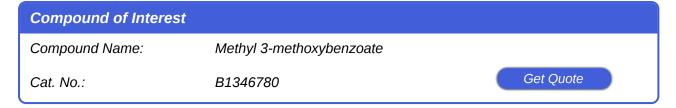


# Methyl 3-methoxybenzoate structural formula and isomers

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An In-depth Technical Guide to Methyl 3-methoxybenzoate: Structural Formula and Isomers

## Introduction

**Methyl 3-methoxybenzoate**, also known as methyl m-anisate, is an organic compound with the molecular formula C9H10O3.[1] It belongs to the benzoate ester and anisole families. This technical guide provides a comprehensive overview of the structural formula of **methyl 3-methoxybenzoate**, its various isomers, and relevant experimental data. The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound and its analogs.

# Methyl 3-methoxybenzoate: Core Structure and Properties

**Methyl 3-methoxybenzoate** is an aromatic ester characterized by a benzene ring substituted with a methoxy group (-OCH3) and a methyl ester group (-COOCH3) at positions 1 and 3, respectively.

## Structural Formula and Identifiers

The structural formula and key identifiers for **methyl 3-methoxybenzoate** are presented below.

• IUPAC Name: methyl 3-methoxybenzoate[1]



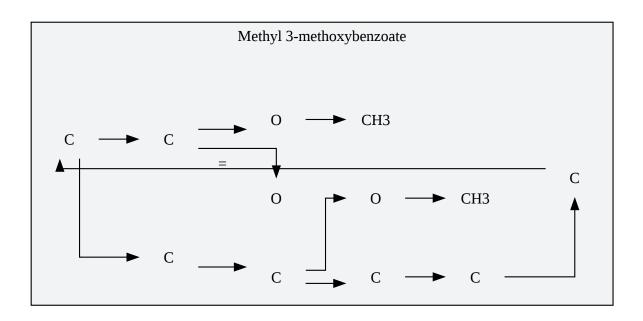
• Synonyms: Methyl m-anisate, 3-Methoxybenzoic acid methyl ester[1]

• Molecular Formula: C9H10O3[1]

• Molecular Weight: 166.17 g/mol [1]

CAS Number: 5368-81-0[1]

• SMILES: COC1=CC=CC(=C1)C(=O)OC[1]



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Caption: Structural formula of methyl 3-methoxybenzoate.

## **Physicochemical Properties**

A summary of the key physicochemical properties of **methyl 3-methoxybenzoate** is provided in the table below.



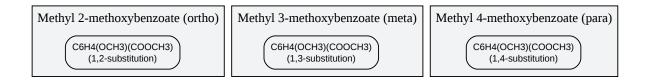
Property	Value	Reference(s)	
Appearance	Clear, colorless to yellow liquid	[2][3]	
Density	1.146 g/mL at 25 °C	[4]	
Boiling Point	248 °C at 760 mmHg; 88-90 °C at 1 mmHg	[2][5]	
Flash Point	93.8 °C (est.)	[5]	
Refractive Index	1.527 (n20/D)	[4]	
Water Solubility	1501 mg/L at 25 °C (est.)	[5]	
logP (o/w)	2.080 (est.)	[5]	

## Isomers of Methyl 3-methoxybenzoate (C9H10O3)

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For C9H10O3, several types of isomers exist, including positional and functional group isomers.

### **Positional Isomers**

Positional isomers of **methyl 3-methoxybenzoate** have the same functional groups but differ in their positions on the benzene ring. The other two positional isomers are methyl 2-methoxybenzoate (ortho) and methyl 4-methoxybenzoate (para).



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**Caption:** Positional isomers of methyl methoxybenzoate.

A comparison of the properties of these positional isomers is crucial for their differentiation.



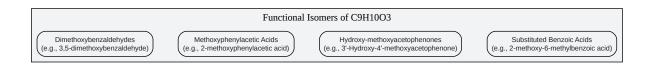
Isomer	CAS Number	Molecular Weight ( g/mol )	Boiling Point (°C)
Methyl 2- methoxybenzoate	606-45-1	166.17	245
Methyl 3- methoxybenzoate	5368-81-0	166.17	248[5]
Methyl 4- methoxybenzoate	623-43-8	166.17	256

## **Functional Group Isomers**

Functional group isomers have the same molecular formula (C9H10O3) but different functional groups. This leads to a wide variety of chemical structures with distinct properties.[6][7]

**Examples of Functional Group Isomers:** 

- Dimethoxybenzaldehydes: These isomers contain two methoxy groups and an aldehyde group. Examples include 2,3-dimethoxybenzaldehyde and 3,5-dimethoxybenzaldehyde.[7][8]
  [9]
- Methoxyphenylacetic Acids: These feature a methoxy-substituted phenyl ring attached to an acetic acid moiety (e.g., 2-methoxyphenylacetic acid).[7]
- Hydroxy-methoxyacetophenones: These compounds possess hydroxyl, methoxy, and acetyl groups on the benzene ring (e.g., 3'-Hydroxy-4'-methoxyacetophenone).[6]
- Others: Additional isomers include compounds like 3,4-dihydroxyphenylacetone and various substituted benzoic acids.[6]





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Caption: Examples of functional group isomer classes for C9H10O3.

## **Experimental Protocols**

The synthesis and characterization of **methyl 3-methoxybenzoate** and its isomers involve standard organic chemistry techniques.

## Synthesis Protocol: Esterification of 3-Methoxybenzoic Acid

A common method for synthesizing **methyl 3-methoxybenzoate** is the Fischer esterification of 3-methoxybenzoic acid with methanol in the presence of an acid catalyst.

#### Materials:

- · 3-Methoxybenzoic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate solution (saturated)
- · Anhydrous magnesium sulfate
- Distillation apparatus
- Reflux condenser

### Procedure:

- A solution of 3-methoxybenzoic acid in an excess of methanol is prepared in a round-bottom flask.
- A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
- The mixture is heated to reflux for several hours to drive the equilibrium towards the product.



- After cooling, the excess methanol is removed under reduced pressure.
- The residue is diluted with water and neutralized with a saturated sodium bicarbonate solution to remove unreacted acid.
- The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
- The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
- The crude product is purified by vacuum distillation to yield pure methyl 3-methoxybenzoate.

## **Characterization Protocol: NMR and Mass Spectrometry**

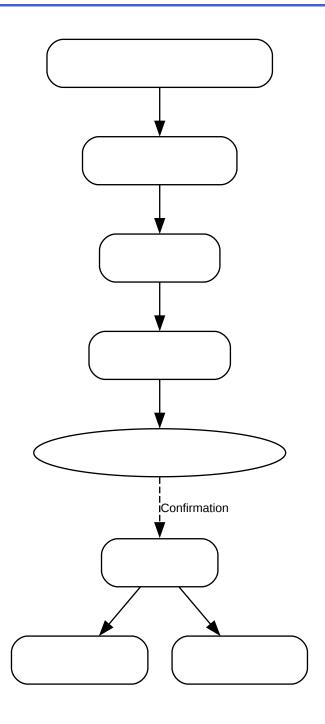
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl3), in a 5 mm NMR tube.[8]
- ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. For **methyl 3-methoxybenzoate**, characteristic signals are expected for the aromatic protons (in the 7-8 ppm region) and the two methyl groups (methoxy and ester, typically around 3.8-3.9 ppm).[10]
- 13C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to identify all unique carbon atoms in the molecule, including the carbonyl carbon of the ester group (around 167 ppm).

Mass Spectrometry (MS):

- Instrumentation: Utilize a mass spectrometer, often coupled with Gas Chromatography (GC-MS) for separation and identification.
- Analysis: The mass spectrum of **methyl 3-methoxybenzoate** will show a molecular ion peak [M]<sup>+</sup> corresponding to its molecular weight (166.17 g/mol ).[1] The fragmentation pattern provides further structural confirmation.





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**Caption:** General workflow for synthesis and characterization.

## **Applications in Research and Drug Development**

**Methyl 3-methoxybenzoate** and its isomers serve as versatile intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, related structures like methyl 3-hydroxy-4-methoxybenzoate are used as starting materials in the synthesis of drugs such as gefitinib.[11][12] The various functional groups and substitution



patterns offered by this class of compounds make them valuable building blocks for creating libraries of molecules for drug discovery screening. The intermediate methyl 4-amino-3-methoxybenzoate, for example, is used to synthesize heterocyclic compounds and other molecules with potential biological activity.[13]

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